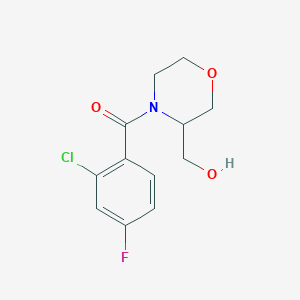

(2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(hydroxymethyl)morpholin-4-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO3/c13-11-5-8(14)1-2-10(11)12(17)15-3-4-18-7-9(15)6-16/h1-2,5,9,16H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSZKXRDNOXTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=C(C=C(C=C2)F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone typically involves multiple steps, starting with the preparation of the 2-chloro-4-fluorophenyl precursor. This precursor can be synthesized through halogenation reactions, where a phenol derivative undergoes chlorination and fluorination under controlled conditions .

The next step involves the formation of the morpholine ring, which can be achieved through cyclization reactions involving appropriate amine and diol precursors. The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.

Finally, the methanone group is attached through acylation reactions, where the morpholine derivative is reacted with an acyl chloride or anhydride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of (2-Chloro-4-fluorophenyl)(3-(carboxymethyl)morpholino)methanone.

Reduction: Formation of (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Design and Development

The incorporation of fluorine in drug molecules is known to enhance metabolic stability and bioavailability. The presence of the morpholino group in this compound provides additional pharmacological benefits, making it a candidate for further exploration in medicinal chemistry.

Case Study: Fluorinated Compounds in Drug Discovery

Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties. For instance, studies have shown that compounds with fluorine substitutions can enhance lipophilicity and alter the binding affinity to target proteins, which is crucial for drug efficacy . The structural modifications introduced by (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone may lead to promising results in preclinical trials.

Anticancer Activity

Preliminary studies have suggested that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth.

Case Study: Targeting Cancer Pathways

In clinical settings, compounds that inhibit pathways such as the MAPK/ERK pathway have shown promise in treating various cancers. For example, the compound brivanib has demonstrated antitumor activity in hepatocellular carcinoma patients . Similarly, this compound could potentially disrupt cancer cell proliferation through analogous mechanisms.

Neuropharmacological Applications

The morpholino structure may confer neuroprotective properties, making this compound a candidate for treating neurological disorders. Morpholines are known for their ability to cross the blood-brain barrier, which is essential for central nervous system-targeted therapies.

Case Study: Morpholines in Neurology

Research has highlighted the role of morpholine derivatives in modulating neurotransmitter systems and exhibiting neuroprotective effects against neurodegenerative diseases . This suggests that this compound could be explored for its potential benefits in treating conditions like Alzheimer's or Parkinson's disease.

Synthesis and Formulation

The synthesis of this compound involves several steps that typically include halogenation and amination reactions. Understanding these synthetic pathways is crucial for scaling up production for research and therapeutic use.

Table: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Halogenation | Chlorine gas, Fluorine source |

| 2 | Amination | Morpholine derivative |

| 3 | Carbonyl Introduction | Acetic anhydride or similar agents |

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone with structurally related morpholino methanone derivatives, focusing on substituents, molecular properties, and inferred biological relevance:

| Compound Name | Substituents on Phenyl Ring | Morpholino Modification | Molecular Formula | Molecular Weight | Key Features/Inferred Activity | Reference |

|---|---|---|---|---|---|---|

| This compound (Target) | 2-Cl, 4-F | 3-(hydroxymethyl) | C₁₂H₁₂ClFNO₃ | 283.68 g/mol | Enhanced hydrophilicity due to -CH₂OH; potential for hydrogen bonding. | Inferred |

| (2-Fluoro-3-nitrophenyl)(morpholino)methanone (Compound 3, ) | 2-F, 3-NO₂ | None | C₁₁H₁₁FN₂O₄ | 266.22 g/mol | Electron-withdrawing nitro group may enhance reactivity in substitution reactions. | |

| (3-Methoxy-4-nitrophenyl)(morpholino)methanone () | 3-OCH₃, 4-NO₂ | None | C₁₂H₁₄N₂O₅ | 266.25 g/mol | Methoxy group increases lipophilicity; nitro group may limit metabolic stability. | |

| 3-(Imidazo[1,2-a]pyridinyl)phenylmethanone (Compound 85, ) | Imidazopyridine substituent | None | C₂₃H₂₂N₃O₂ | 379.44 g/mol | Bulky aromatic extension; potential kinase inhibition or anticancer activity. | |

| (3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone () | 3-Cl, 4-F, 2-OH | N/A (ethanone core) | C₈H₆ClFO₂ | 188.59 g/mol | Smaller scaffold; phenolic -OH may confer antioxidant properties. |

Key Observations:

The hydroxymethyl group on the morpholine ring distinguishes it from simpler derivatives, likely improving solubility and enabling covalent interactions (e.g., with enzymes via -OH or oxidized intermediates) .

Biological Relevance :

- Compounds with nitro groups () are often prodrug candidates, as nitroreductases in vivo can reduce them to active amines . The absence of a nitro group in the target compound may circumvent such metabolic activation pathways.

- Imidazopyridine-containing derivatives () demonstrate the role of extended aromatic systems in targeting nucleic acids or protein interfaces, suggesting that the target compound’s simpler structure may prioritize selectivity over broad-spectrum activity .

This may involve protecting-group strategies or selective oxidation/reduction steps .

Biological Activity

(2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone, with the CAS number 1421471-81-9, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, antifungal, and other relevant biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃ClFNO, with a molecular weight of 273.69 g/mol. The compound features a chloro and fluorine substitution on the phenyl ring, along with a morpholino group that may contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antibacterial properties. For instance, derivatives with halogen substitutions on the phenyl ring have shown enhanced inhibitory effects against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for related compounds:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.64 |

| Compound B | Escherichia coli | 2.33 |

| Compound C | Bacillus subtilis | 4.69 |

| Compound D | Pseudomonas aeruginosa | 13.40 |

These findings suggest that the presence of halogen groups can enhance the antibacterial efficacy of phenyl derivatives .

Antifungal Activity

Similar to its antibacterial properties, this compound may exhibit antifungal activity. Compounds with morpholino structures have been noted for their effectiveness against fungal strains such as Candida albicans. The following table presents MIC values for antifungal activity:

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| Compound E | Candida albicans | 16.69 |

| Compound F | Fusarium oxysporum | 56.74 |

This data indicates promising antifungal potential for compounds containing similar moieties .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the morpholino group likely facilitates penetration into bacterial and fungal cells, while the halogenated phenyl ring enhances binding affinity due to increased lipophilicity and electronic effects .

Case Studies

A study focusing on the synthesis and evaluation of various derivatives containing the 3-hydroxymethylmorpholino moiety revealed that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, modifications to the phenyl ring significantly influenced the overall potency of these compounds.

In another investigation, docking studies suggested that compounds featuring a similar structural framework could effectively inhibit tyrosinase activity in Agaricus bisporus, indicating potential applications in controlling enzymatic processes in fungi .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing (2-Chloro-4-fluorophenyl)(3-(hydroxymethyl)morpholino)methanone?

- Methodological Answer : A typical approach involves coupling a fluorinated aryl precursor (e.g., 2-chloro-4-fluorophenylboronic acid) with a functionalized morpholine derivative. For example, the morpholino moiety can be introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. A key step is the hydroxymethylation of the morpholine ring, achieved through reductive amination or hydroxyl group protection/deprotection strategies . Purification often involves recrystallization or column chromatography to isolate the methanone product.

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve stereochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Differential Scanning Calorimetry (DSC) or thermogravimetric analysis (TGA) can evaluate thermal stability .

Q. What stability considerations are relevant for storage and handling?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., N₂) at 0–6°C to prevent hydrolysis of the hydroxymethyl group or oxidation. Light-sensitive degradation is minimized by using amber glassware. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 3–9 buffers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic mechanisms during synthesis?

- Methodological Answer : Conflicting catalytic pathways (e.g., Zn vs. Cu-mediated reactions) require comparative kinetic studies and mechanistic probes. For example, isotopic labeling (e.g., deuterated solvents) or in situ infrared (IR) spectroscopy can track intermediate formation. Computational studies (DFT) may clarify transition states, while X-ray crystallography of metal-ligand complexes identifies coordination modes .

Q. What strategies enable functionalization of the hydroxymethyl group in the morpholino ring?

- Methodological Answer : The hydroxymethyl group can be oxidized to an aldehyde (e.g., using Dess-Martin periodinane) for further derivatization, such as reductive amination or nucleophilic addition. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups, while click chemistry (e.g., azide-alkyne cycloaddition) adds bioorthogonal handles. Steric effects must be mitigated by optimizing reaction temperature and ligand choice .

Q. How to design experiments probing biological interactions of this compound?

- Methodological Answer : Begin with molecular docking to predict binding affinity to target enzymes (e.g., kinases, cytochrome P450). Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants. In vitro assays (e.g., fluorogenic substrate cleavage) assess inhibitory activity. Metabolite profiling (LC-MS) identifies metabolic stability in hepatocyte models .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for morpholino-functionalization reactions?

- Methodological Answer : Cross-validate reaction conditions (e.g., solvent polarity, catalyst loading) using standardized protocols. Compare turnover frequencies (TOF) under identical conditions. Synchrotron-based X-ray absorption spectroscopy (XAS) can reveal catalyst oxidation states, while electron paramagnetic resonance (EPR) detects radical intermediates. Reproducibility is enhanced by pre-activating catalysts (e.g., reducing agents for Pd⁰) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.